Endo vs. Exo Solvolysis Reactivity: 600-Fold Rate Difference in the Camphenilol Analog System
In the structurally analogous camphenilol system (3,3-dimethylbicyclo[2.2.1]heptan-2-ol), the exo isomer tosylate undergoes solvolysis approximately 600 times faster than the endo isomer tosylate under identical conditions [1]. This class-level inference establishes that endo and exo diastereomers of 3,3-dimethylbicyclo[2.2.1]heptane derivatives are not functionally interchangeable in reactions where the leaving group departure is stereoelectronically controlled.
| Evidence Dimension | Solvolysis rate ratio (k_exo / k_endo) |
|---|---|
| Target Compound Data | endo isomer tosylate: slowest solvolysis rate among all secondary alcohol tosylates studied (k_endo reference) |
| Comparator Or Baseline | exo-camphenilol tosylate: k_exo ≈ 600 × k_endo |
| Quantified Difference | k_exo / k_endo ≈ 600 |
| Conditions | Alkoholyse (ethanolysis) of toluene-p-sulfonate esters; Universität Tübingen, 1961 |
Why This Matters
This 600-fold reactivity gap means that using the incorrect exo/endo isomer in a synthetic sequence can lead to near-complete reaction failure or drastically altered product distribution, making stereochemical specification critical for procurement.
- [1] Hückel, W.; Nag, D. S.; Zeisberger, R. Alkoholyse von Toluolsulfonsäureestern, VIII: Camphenilole und Isopinocampheol. Justus Liebigs Ann. Chem. 1961, 645, 101–114. Abstract: 'Das Toluolsulfonat des exo-Camphenilols wird 600mal so rasch solvolysiert wie das des endo-Camphenilols.' View Source
